N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide: is an organic compound that features a bipyridine moiety linked to a tolyl group through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Attachment of the tolyl group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the propanamide chain: This involves the reaction of the bipyridine-tolyl intermediate with a suitable amide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bipyridine and tolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under suitable conditions.
Major Products
Oxidation: Oxidized derivatives of the bipyridine and tolyl groups.
Reduction: Amine derivatives.
Substitution: Substituted bipyridine or tolyl compounds.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The tolyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide
- N-([2,4’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide
- N-([2,3’-bipyridin]-5-ylmethyl)-3-(m-tolyl)propanamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide is unique due to its specific bipyridine and tolyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-5-2-3-6-18(16)9-11-21(25)24-14-17-8-10-20(23-13-17)19-7-4-12-22-15-19/h2-8,10,12-13,15H,9,11,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQCQIVBPNATEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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